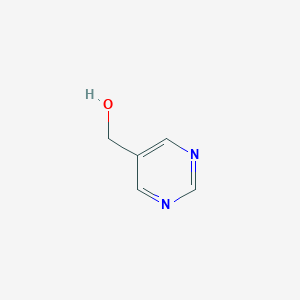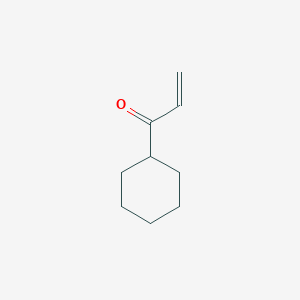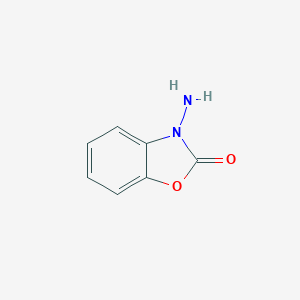
2(3H)-Benzoxazolone,3-amino-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone,3-amino-(9CI) is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their aromaticity and stability, making them valuable in various chemical and pharmaceutical applications. The compound features an amino group at the third position and an oxazole ring fused with a benzene ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone,3-amino-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminophenol with cyanogen bromide, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2(3H)-Benzoxazolone,3-amino-(9CI) may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions helps achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Benzoxazolone,3-amino-(9CI) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitrobenzoxazole derivatives.
Reduction: Aminobenzoxazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
Scientific Research Applications
2(3H)-Benzoxazolone,3-amino-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of optical brighteners and fluorescent dyes due to its aromatic structure and stability.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone,3-amino-(9CI) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or disrupt microbial DNA. In medicinal applications, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Benzoxazole: Lacks the amino group, making it less reactive in certain chemical reactions.
Benzothiazole: Contains a sulfur atom instead of oxygen, leading to different chemical properties and applications.
Benzimidazole: Features a nitrogen atom in place of oxygen, offering distinct biological activities.
Uniqueness: 2(3H)-Benzoxazolone,3-amino-(9CI) is unique due to the presence of the amino group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
17823-06-2 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-amino-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H6N2O2/c8-9-5-3-1-2-4-6(5)11-7(9)10/h1-4H,8H2 |
InChI Key |
QNYMGRSWHDGVEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


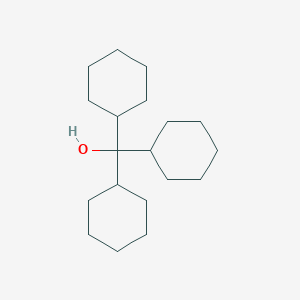
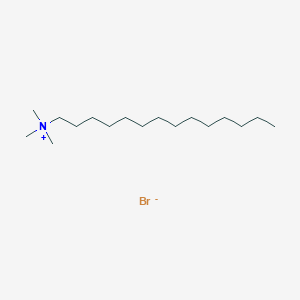

![4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B107330.png)
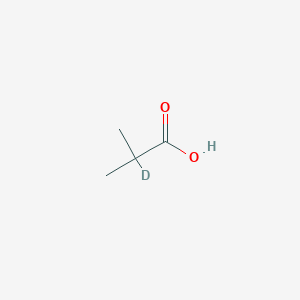
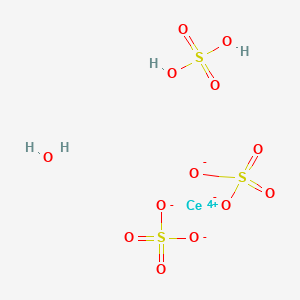

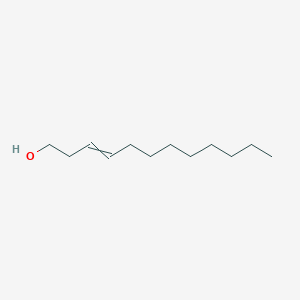
![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)
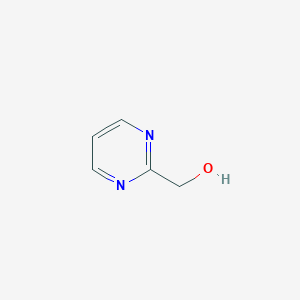
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)
